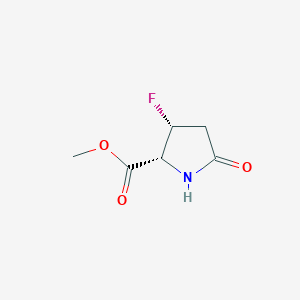
(2R,3R)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in the pyrrolidine ring can significantly alter the compound’s chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the introduction of a fluorine atom into a pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group in the pyrrolidine precursor is replaced by a fluorine atom. This can be achieved using reagents such as cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(2R,3R)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and properties make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: The fluorinated pyrrolidine ring can impart desirable properties to materials, such as increased stability and resistance to degradation.
Biological Studies: The compound can be used as a probe or tool in studying biological processes and pathways involving fluorinated molecules.
Mechanism of Action
The mechanism of action of (2R,3R)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The exact pathways involved would vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Another fluorinated compound with similar structural features but a different ring system.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate:
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with a pyrrolo-pyridine structure that exhibit biological activity.
Uniqueness
(2R,3R)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of a fluorine atom in the pyrrolidine ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H8FNO3 |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
methyl (2R,3R)-3-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H8FNO3/c1-11-6(10)5-3(7)2-4(9)8-5/h3,5H,2H2,1H3,(H,8,9)/t3-,5+/m1/s1 |
InChI Key |
PARZYDSWERTYBB-WUJLRWPWSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](CC(=O)N1)F |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


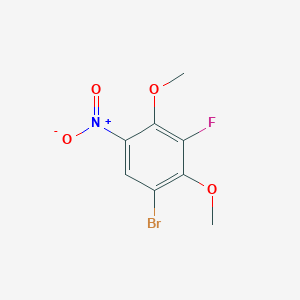
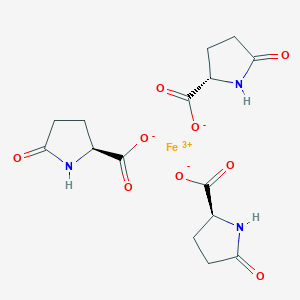

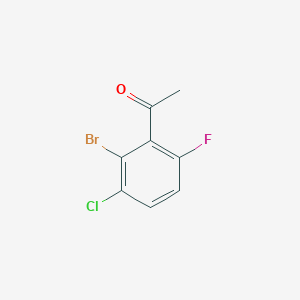
![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
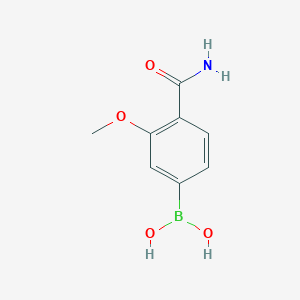
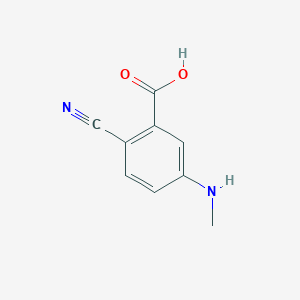
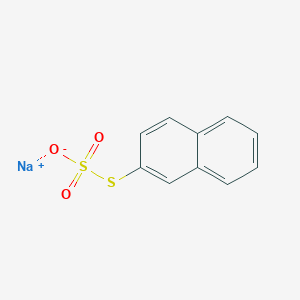
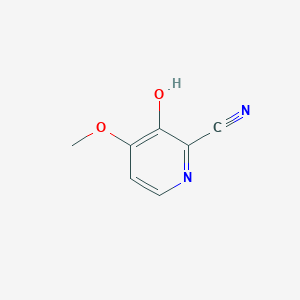
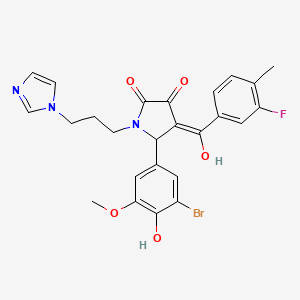
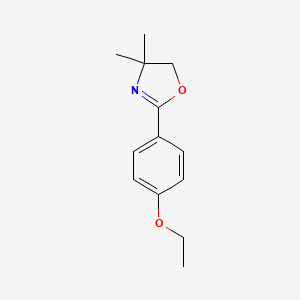
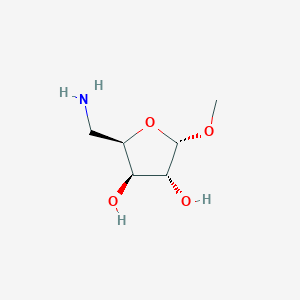
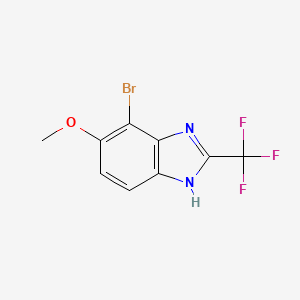
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
